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Compound of Interest

Compound Name: Boc-D-Asp-OMe

CAS No.: 137130-65-5; 587871-26-9

Cat. No.: B2603616

Get Quote

An In-Depth Technical Guide to Boc-D-Asp-OMe: Structural Regioselectivity and

Peptidomimetic Synthesis

Executive Summary
In the realm of advanced solid-phase peptide synthesis (SPPS) and peptidomimetic drug

design, the precise control of spatial geometry and functional group reactivity is paramount.

Boc-D-Asp-OMe (N-tert-butoxycarbonyl-D-aspartic acid α -methyl ester) is a highly

specialized, non-natural amino acid building block. Unlike standard L-amino acids, the D-

enantiomer confers profound resistance to endogenous proteolytic degradation, making it an

invaluable asset in therapeutic peptide development.

This whitepaper provides a rigorous examination of Boc-D-Asp-OMe, focusing on the critical

chemical distinction between α

and β -regioisomers, the causality behind regioselective synthesis, and self-validating
protocols for its integration into iso-aspartyl peptide architectures.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b2603616#bc-rfq
https://www.benchchem.com/product/b2603616/docs?utm_src=pdf-body#boc-d-asp-ome-chemical-structure
https://www.benchchem.com/product/b2603616/docs?utm_src=pdf-body#boc-d-asp-ome-chemical-structure
https://www.benchchem.com/product/b2603616/docs?utm_src=pdf-body#boc-d-asp-ome-chemical-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2603616?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structural Profiling and The Regioselectivity
Dilemma
A pervasive point of failure in junior synthetic laboratories is the conflation of Boc-D-Asp-OMe
(the α -methyl ester) with its regioisomer Boc-D-Asp(OMe)-OH (the β -methyl ester)[1][2].

Because aspartic acid possesses two carboxyl groups (the α -carboxyl and the side-chain β -

carboxyl), specifying which group is protected is the foundation of synthetic strategy.

Boc-D-Asp-OMe (CAS 137130-65-5)[2]: IUPAC name (R)-3-((tert-butoxycarbonyl)amino)-4-

methoxy-4-oxobutanoic acid. Here, the α -carboxyl is methylated, leaving the β -carboxyl

free. This building block is strictly used when the synthetic goal is to form an iso-aspartyl

(side-chain) peptide bond.

Boc-D-Asp(OMe)-OH (CAS 124184-67-4)[1][3]: IUPAC name (R)-2-((tert-

butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid. Here, the side-chain β -carboxyl is

methylated, leaving the α -carboxyl free for standard peptide backbone elongation[3].

Quantitative Physicochemical Comparison
Parameter Boc-D-Asp-OMe ( α -ester)

Boc-D-Asp(OMe)-OH ( β -
ester)

CAS Number 137130-65-5[2] 124184-67-4[1][3]

Molecular Formula C₁₀H₁₇NO₆[2] C₁₀H₁₇NO₆[3]

Molecular Weight 247.25 g/mol 247.25 g/mol [1]

Free Reactive Group β -Carboxyl (Side-chain) α -Carboxyl (Backbone)

Primary Application Iso-aspartyl linkages, prodrugs
Standard Boc-SPPS

elongation[4]

Appearance White to off-white powder White to off-white solid[3]

Mechanistic Causality: Why Regioselective
Synthesis is Required
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Direct esterification of Boc-D-Asp-OH with methanol under acidic conditions or via anhydride

ring-opening predominantly yields the β -ester (Boc-D-Asp(OMe)-OH). Causality: The bulky

tert-butoxycarbonyl (Boc) protecting group on the adjacent α -amine creates severe steric

hindrance at the α -carbonyl. Consequently, nucleophilic attack by methanol is kinetically and

thermodynamically directed toward the less sterically encumbered β -carbonyl.

To synthesize the α -ester (Boc-D-Asp-OMe) in high purity, we must circumvent this steric bias.

The most robust strategy is an orthogonal protection-deprotection sequence: blocking the β -

carboxyl with a benzyl group, methylating the α -carboxyl, and subsequently removing the

benzyl group via catalytic hydrogenolysis.

Boc-D-Asp(OBzl)-OH
(Beta-benzyl ester)

Alpha-Esterification
(MeI, K2CO3, DMF)

Boc-D-Asp(OBzl)-OMe

Catalytic Hydrogenolysis
(H2, Pd/C, MeOH)

Boc-D-Asp-OMe
(Target Alpha-Ester)

Click to download full resolution via product page

Regioselective synthesis workflow for Boc-D-Asp-OMe via beta-benzyl protection.

Self-Validating Experimental Protocols
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The following protocols are designed as self-validating systems. Progression to the next step is

strictly gated by specific analytical checkpoints to prevent the propagation of isomeric

impurities.

Protocol 1: Regioselective Synthesis of Boc-D-Asp-OMe
Objective: Synthesize the α -methyl ester while maintaining the stereochemical integrity of the

D-chiral center to prevent aspartate racemization[5].

Step 1: α -Methylation

Dissolve 10 mmol of Boc-D-Asp(OBzl)-OH in 25 mL of anhydrous DMF under an inert argon

atmosphere.

Add 11 mmol of finely powdered anhydrous K₂CO₃. Stir for 15 minutes at 0°C.

Dropwise, add 12 mmol of Iodomethane (MeI). Allow the reaction to warm to room

temperature and stir for 4 hours.

Validation Checkpoint 1 (TLC): Elute with Hexane/EtOAc (7:3). The starting material (acid)

will remain at the baseline, while the fully protected intermediate (Boc-D-Asp(OBzl)-OMe) will

migrate (R_f ~ 0.6). Do not proceed until baseline clearance is confirmed.

Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate

in vacuo.

Step 2: Benzyl Deprotection (Hydrogenolysis)

Dissolve the crude Boc-D-Asp(OBzl)-OMe in 30 mL of anhydrous Methanol.

Carefully add 10% Pd/C (10% w/w relative to the substrate) under a nitrogen blanket.

Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon for 2-3 hours at

room temperature.

Validation Checkpoint 2 (NMR): Filter an aliquot through Celite, concentrate, and run a crude

¹H NMR (CDCl₃). Pass criteria: Complete disappearance of the aromatic multiplet at δ 7.30-
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7.35 ppm and the benzyl CH₂ singlet at δ 5.10 ppm. Retention of the Boc singlet at δ 1.42

ppm and the new OMe singlet at δ 3.70 ppm[3].

Filter the entire reaction mixture through a Celite pad, wash with methanol, and concentrate

to yield pure Boc-D-Asp-OMe.

Protocol 2: Iso-Aspartyl Peptide Coupling via SPPS
Objective: Utilize the free β -carboxyl of Boc-D-Asp-OMe to form an atypical side-chain

peptide bond, a common motif in prodrug linkers and constrained peptidomimetics.

Boc-D-Asp-OMe
(Free Beta-COOH)

Side-Chain Activation
(HATU / DIPEA)

Iso-Aspartyl Linkage
(Beta-Peptide Bond)

Amine Nucleophile
(e.g., Peptide Resin)

Click to download full resolution via product page

Mechanism of side-chain (iso-aspartyl) peptide bond formation using Boc-D-Asp-OMe.

Resin Preparation: Swell the amine-functionalized peptide resin (e.g., MBHA resin for Boc-

SPPS) in DMF for 30 minutes[4].

Activation: In a separate vial, dissolve 3 equivalents (relative to resin loading) of Boc-D-Asp-
OMe and 2.9 equivalents of HATU in DMF. Add 6 equivalents of DIPEA.

Causality Note: We use a slight deficit of HATU to prevent capping of the resin-bound

amine by the uronium salt.

Coupling: Add the activated mixture to the resin. Agitate for 1 hour at room temperature.
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Validation Checkpoint 3 (Kaiser Test): Remove a few resin beads, wash with ethanol, and

apply the Kaiser ninhydrin test. A colorless/yellow bead indicates successful coupling

(primary amine consumed). A blue bead indicates incomplete coupling; repeat steps 2-3.

Global Cleavage: Treat the resin with anhydrous HF (or TFA if utilizing an orthogonal linker)

to remove the Boc group and cleave the peptide from the solid support, yielding the target

iso-aspartyl D-peptide[4].

Mitigating Aspartimide Formation
A critical advantage of utilizing Boc-D-Asp-OMe in specific synthetic routes is the modulation

of aspartimide (succinimide) side reactions. In standard Fmoc-SPPS, the repetitive use of

piperidine (a secondary amine base) often attacks the β -carboxyl ester, leading to a cyclic

aspartimide intermediate that subsequently hydrolyzes into a mixture of α and β peptides,

accompanied by epimerization[5].

By employing a Boc-strategy[4] (which relies on acidic deprotection via TFA rather than basic

deprotection), and by utilizing the pre-methylated α -ester (Boc-D-Asp-OMe), the synthetic

chemist completely bypasses the base-catalyzed nucleophilic attack on the ester, preserving

both the regiochemical and stereochemical integrity of the D-aspartic acid residue.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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